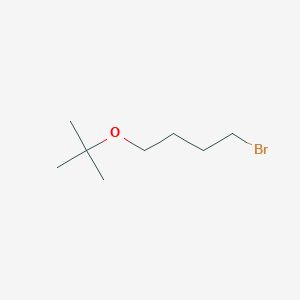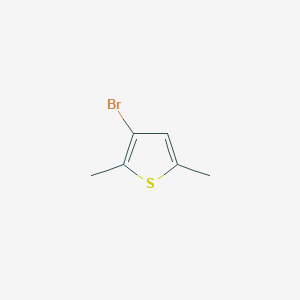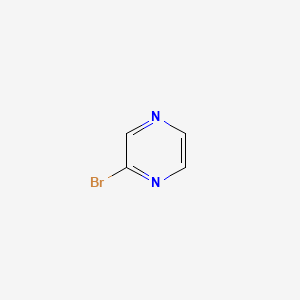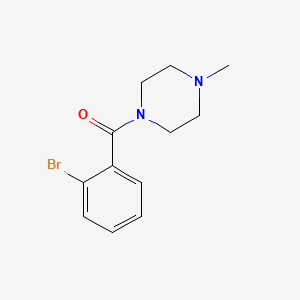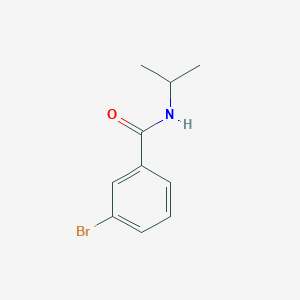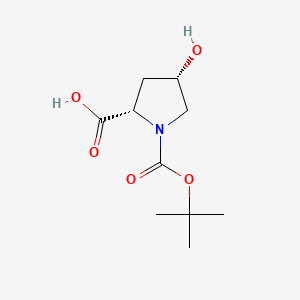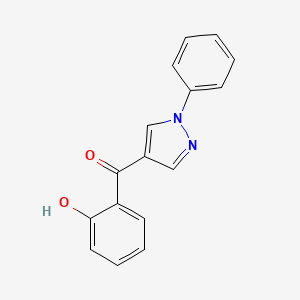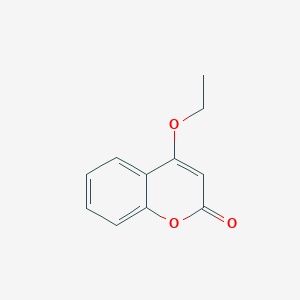![molecular formula C12H13NO3 B1269992 {4-[(环丙基羰基)氨基]苯基}乙酸 CAS No. 832681-49-9](/img/structure/B1269992.png)
{4-[(环丙基羰基)氨基]苯基}乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid, more commonly referred to as CPAPA, is a cyclopropylcarbonylamino derivative of acetic acid. It is an important chemical compound that has many scientific applications, such as in the synthesis of various pharmaceuticals and biochemicals. CPAPA has a unique molecular structure that makes it highly versatile and useful in various scientific experiments and research.
科学研究应用
代谢研究和物种差异
作为一种非甾体抗炎药,该化合物的代谢已在老鼠、狗和猴子中得到研究,揭示了其生物转化中显著的物种差异。在老鼠中,大部分化合物被原样排出,而在猴子和狗中,鉴定了各种代谢物和结合物,表明了跨物种的不同代谢途径 (Lan, El-Hawey, Dean, & Schreiber, 1975)。
反应性和合成研究
对烯胺羰基化合物反应性的研究,包括与 {4-[(环丙基羰基)氨基]苯基}乙酸相似的化合物,表明它们可以与 1-苯基吡唑烷-3,5-二酮反应生成吡喃并[2,3-c]吡唑。这项研究提供了对该化合物在合成中的化学行为和潜在应用的见解 (Maquestiau & Eynde, 2010)。
抗氧化剂和抑制剂研究
已经对源自类似氨基酸的化合物的抗氧化特性和黄嘌呤氧化酶抑制活性进行了研究。这些研究对于了解此类化合物的潜在治疗应用至关重要 (Ikram 等人,2015 年)。
分子结构和结合研究
研究还集中在相关化合物的晶体结构及其结合特性上,这对于了解它们与生物分子的相互作用和在药物设计中的潜在应用至关重要 (Prayzner, Ojadi, Golen, & Williard, 1996)。
在配位化学中的应用
研究还探索了涉及氨基酸和过渡金属的手性配合物的合成,提供了对此类化合物在配位化学中用途的见解,以及在催化中的潜在应用 (Enamullah 等人,2006 年)。
作用机制
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, including those involved in inflammation and pain signaling .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds are known to have a variety of effects, including anti-inflammatory and analgesic effects .
Action Environment
The action, efficacy, and stability of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
安全和危害
生化分析
Biochemical Properties
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in carboxylation and decarboxylation reactions, such as carboxylases and decarboxylases . These interactions often involve the formation of transient enzyme-substrate complexes, which facilitate the conversion of substrates into products. The compound’s ability to form stable complexes with these enzymes highlights its potential as a biochemical tool for studying enzyme kinetics and mechanisms.
Cellular Effects
The effects of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Additionally, the compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its chemical structure and reactivity. Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at specific dosage levels. These findings underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence pathways related to amino acid metabolism, fatty acid synthesis, and energy production. By modulating the activity of key enzymes in these pathways, the compound can alter the flow of metabolites and the overall metabolic state of cells. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential as a metabolic regulator.
Transport and Distribution
Within cells and tissues, {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid is transported and distributed through specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid affects its activity and function The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes Alternatively, it may be found in the nucleus, where it can affect gene expression and DNA repair
属性
IUPAC Name |
2-[4-(cyclopropanecarbonylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)7-8-1-5-10(6-2-8)13-12(16)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWJWGOECZCPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361392 |
Source


|
| Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832681-49-9 |
Source


|
| Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


